molecular formula C12H16N2O B13021281 1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B13021281
M. Wt: 204.27 g/mol
InChI Key: IZFIGVRZEDWNDZ-UHFFFAOYSA-N
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Description

1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring attached to a pyridine ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-methylpyridine with pyrrolidine under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s ability to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, a compound featuring a pyrrolidine moiety substituted with a 4-methylpyridine group, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, and anticancer effects, supported by data tables and relevant case studies.

Antibacterial Activity

Research indicates that compounds containing pyrrolidine derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain pyrrolidine derivatives can disrupt bacterial cell membranes, enhancing their permeability and leading to cell death. The Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives against common bacteria are summarized in Table 1.

Compound NameMIC (µg/mL) against Bacteria
This compound<125 (E. coli), 150 (P. aeruginosa)
2,6-Dipyrrolidino-1,4-dibromobenzene75 (B. subtilis), 125 (E. faecalis)
2,4,6-Tripyrrolidinochlorobenzene<125 (E. coli), >100 (B. subtilis)

These findings suggest that the presence of the methylpyridine group may enhance the compound's lipophilicity, facilitating its penetration through bacterial membranes and contributing to its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has shown potential antifungal activity. A study evaluating various alkaloids indicated that some pyrrolidine derivatives could inhibit fungal growth effectively. The results demonstrated that certain structural modifications significantly influenced antifungal activity.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For instance, compounds with similar structures have exhibited cytotoxic effects on various cancer cell lines. Table 2 summarizes the IC50 values for related compounds against different cancer types.

Compound NameIC50 (µM) against Cancer Cell Lines
This compound0.12 (MCF-7), 0.76 (A549)
Doxorubicin0.79 - 5.51

The mechanism of action appears to involve apoptosis induction through caspase activation and p53 pathway modulation, indicating a promising avenue for further research into its therapeutic applications .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Antibacterial Activity : A study demonstrated that a derivative of the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
  • Case Study on Anticancer Effects : In vitro studies revealed that the compound induced significant apoptosis in MCF-7 breast cancer cells, with increased expression of pro-apoptotic factors.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-[2-(4-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N2O/c1-9-5-6-13-8-11(9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

IZFIGVRZEDWNDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCN2C(=O)C

Origin of Product

United States

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